Cas no 946309-61-1 (N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide)

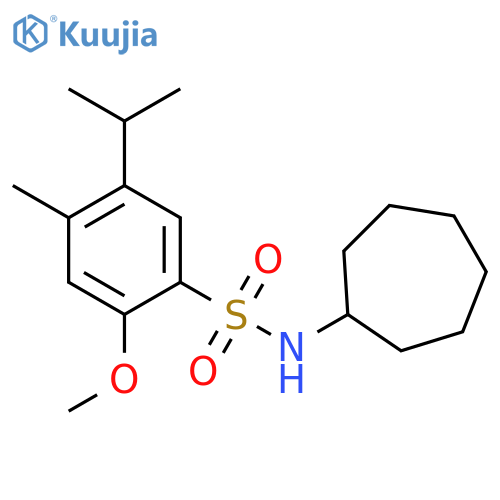

946309-61-1 structure

商品名:N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

CAS番号:946309-61-1

MF:C18H29NO3S

メガワット:339.492764234543

CID:5430360

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

- N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

-

- インチ: 1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3

- InChIKey: ZNOZNVZLQNQFNM-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2CCCCCC2)(=O)=O)=CC(C(C)C)=C(C)C=C1OC

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3318-0494-25mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 25mg |

$109.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-50mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 50mg |

$160.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-1mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 1mg |

$54.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-15mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 15mg |

$89.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-20mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 20mg |

$99.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-2mg |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 2mg |

$59.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-2μmol |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 2μmol |

$57.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-5μmol |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 5μmol |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-10μmol |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 10μmol |

$69.0 | 2023-07-27 | |

| Life Chemicals | F3318-0494-20μmol |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |

946309-61-1 | 90%+ | 20μmol |

$79.0 | 2023-07-27 |

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

946309-61-1 (N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 857369-11-0(2-Oxoethanethioamide)

- 2230780-65-9(IL-17A antagonist 3)

- 624-75-9(Iodoacetonitrile)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量